An In-depth Technical Guide to 2,2'-Bipyrazine
An In-depth Technical Guide to 2,2'-Bipyrazine
CAS Number: 10199-00-5
This technical guide provides a comprehensive overview of 2,2'-Bipyrazine, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its emerging role in various scientific fields.
Chemical and Physical Properties
2,2'-Bipyrazine, with the chemical formula C₈H₆N₄, is a light-brown solid at room temperature.[1][2] It is an aromatic compound composed of two pyrazine (B50134) rings linked by a single bond between the 2 and 2' positions. This structure imparts unique electronic and coordination properties, making it a valuable ligand in inorganic and organometallic chemistry.[3] The key physical and chemical properties of 2,2'-Bipyrazine are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10199-00-5 | [3] |
| Molecular Formula | C₈H₆N₄ | [3] |
| Molecular Weight | 158.16 g/mol | [3] |
| Appearance | Light-brown solid | [1] |
| Melting Point | 185.0 to 189.0 °C | [3] |
| Boiling Point (Predicted) | 299.0 ± 35.0 °C | [1] |
| Solubility | Data not readily available | |
| pKa (Predicted) | -0.63 ± 0.10 | [1] |
Spectroscopic Data
The structural characterization of 2,2'-Bipyrazine is supported by various spectroscopic techniques.
UV-Vis Spectroscopy
In hexane, 2,2'-Bipyrazine exhibits a maximum absorption (λmax) at 320 nm.[1] This absorption is attributed to π → π* electronic transitions within the aromatic system.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 2,2'-Bipyrazine is expected to show characteristic absorption bands for C-H and C=N stretching and bending vibrations within the pyrazine rings. For the related compound 2,2'-bipyridine (B1663995), characteristic peaks are observed in the frequency ranges of 1596 cm⁻¹ for C=N stretching, 1434-1476 cm⁻¹ for C=C stretching, and 735-766 cm⁻¹ for C-H bending.[1] Similar absorption patterns are anticipated for 2,2'-Bipyrazine.
Experimental Protocols: Synthesis of 2,2'-Bipyrazine
General Protocol for Ullmann-Type Coupling of 2-Halopyrazine:
Materials:
-
2-Chloropyrazine or 2-Bromopyrazine
-
Copper powder or a copper-bronze alloy[6]
-
High-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-halopyrazine and the copper reagent.
-
Add the high-boiling point solvent to the flask.
-
Flush the system with an inert gas to remove oxygen.
-
Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it for several hours. The exact temperature and reaction time will need to be optimized.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper residues.
-
The solvent can be removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure 2,2'-Bipyrazine.
Note: The conditions for the Ullmann reaction can be harsh and yields may vary. Modern variations of this reaction may employ palladium or nickel catalysts, which can offer milder reaction conditions and improved yields.[8]
Applications and Biological Activity
2,2'-Bipyrazine is a versatile molecule with applications in various fields of chemistry and has shown potential in drug discovery.
Coordination Chemistry
As a bidentate chelating ligand, 2,2'-Bipyrazine readily forms stable complexes with a wide range of transition metals.[3] These metal complexes have been investigated for their applications in catalysis, materials science, and photochemistry.
Drug Development and Biological Activity
Recent studies have highlighted the potential of pyrazine and bipyridine derivatives as therapeutic agents. These compounds have been reported to exhibit anti-inflammatory and anticancer properties.[11][12]
Anticancer Activity: Some pyrazine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bax, Bcl-2, and Survivin.[12] Derivatives of the related 2,2'-bipyridine have been found to induce apoptosis in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and mitochondrial membrane depolarization, with docking studies suggesting potential interactions with the AKT and BRAF signaling proteins.[11]
Anti-inflammatory Activity: While direct evidence for 2,2'-Bipyrazine is limited, the broader class of pyrazine and bipyridine-containing compounds has been investigated for anti-inflammatory effects. The NF-κB and MAPK signaling pathways are key regulators of inflammation and are potential targets for such compounds.[13][14][15][16][][18][19][20]
Visualizations
Experimental Workflow: Ullmann Synthesis of 2,2'-Bipyrazine
Caption: Workflow for the Ullmann synthesis of 2,2'-Bipyrazine.
Potential Signaling Pathway: Induction of Apoptosis by Pyrazine Derivatives
Caption: Potential mechanism of apoptosis induction by pyrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2'-Bipyrazine(10199-00-5) 1H NMR spectrum [chemicalbook.com]
- 3. 2,2 -Bipyrazine 10199-00-5 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. 2,2'-Bipyridine(366-18-7) 13C NMR spectrum [chemicalbook.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Beta-arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
